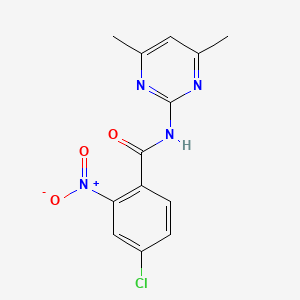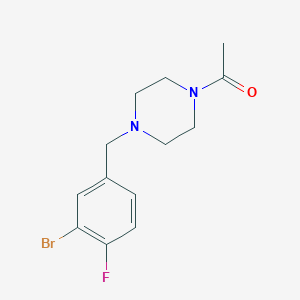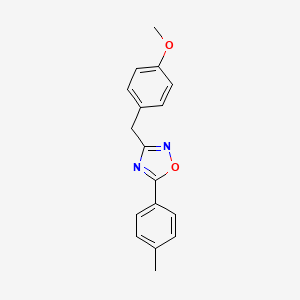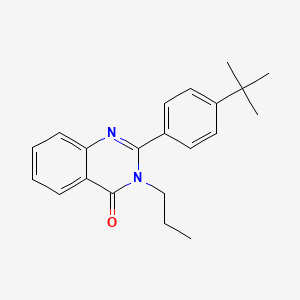
4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide (CDNB) is a chemical compound that is widely used in scientific research. It is a potent inhibitor of glutathione S-transferases (GSTs), which are enzymes that play a crucial role in the detoxification of xenobiotics and endogenous compounds. CDNB has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
作用機序
4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide inhibits GSTs by forming a covalent bond with the active site cysteine residue of the enzyme. This reaction irreversibly inactivates the enzyme, leading to a decrease in GST activity. 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide has been shown to be a competitive inhibitor of GSTs, as it competes with glutathione for binding to the enzyme.
Biochemical and Physiological Effects:
4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide has been shown to have a range of biochemical and physiological effects in various experimental systems. It has been reported to induce oxidative stress, DNA damage, and apoptosis in cancer cells. 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide has also been shown to modulate the activity of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. In addition, 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide has been shown to affect the expression of various genes involved in drug metabolism and detoxification.
実験室実験の利点と制限
One of the main advantages of 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide is its high potency and selectivity as a GST inhibitor. It provides a reliable and reproducible measure of GST activity, which is important in many biochemical and pharmacological studies. However, 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide has some limitations as well. It is a relatively toxic compound and can induce oxidative stress and DNA damage in cells. In addition, 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide is not a specific inhibitor of GSTs, as it can also inhibit other enzymes such as epoxide hydrolases and peroxidases.
将来の方向性
There are several potential future directions for research on 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide. One area of interest is the development of more potent and selective GST inhibitors based on the structure of 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide. Another area of interest is the investigation of the role of 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Finally, the potential use of 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide as a biomarker for oxidative stress and DNA damage in vivo is an area of active research.
合成法
4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide can be synthesized by reacting 4-chloro-2-nitrobenzoic acid with 4,6-dimethyl-2-pyrimidinylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide as a yellow crystalline solid, which can be purified by recrystallization or chromatography.
科学的研究の応用
4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide is primarily used as a GST inhibitor in biochemical and pharmacological studies. It has been shown to inhibit various isoforms of GSTs, including GSTP1-1, GSTM1-1, and GSTA1-1, with high potency and selectivity. 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide is often used as a positive control in GST activity assays, as it provides a reliable and reproducible measure of GST inhibition.
特性
IUPAC Name |
4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O3/c1-7-5-8(2)16-13(15-7)17-12(19)10-4-3-9(14)6-11(10)18(20)21/h3-6H,1-2H3,(H,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUGKEHHEATUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198443 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl [2-ethoxy-4-(2-nitrovinyl)phenoxy]acetate](/img/structure/B5779779.png)
![2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide](/img/structure/B5779792.png)
![methyl 3-({[4-(propionylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B5779798.png)
![1-ethyl-4-({[(3-nitrophenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B5779808.png)

![(4-{[3-(2-furyl)acryloyl]amino}phenoxy)acetic acid](/img/structure/B5779824.png)
![N-(4-{[3-(4-methylphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5779826.png)
![1-(2-methoxyphenyl)-4-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5779831.png)

![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2,1,3-benzoxadiazole](/img/structure/B5779848.png)

![2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779863.png)
